1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a fluorine atom and a pyridine ring, linked to a piperidine carboxamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Fluorination: Introduction of the fluorine atom at the 7-position of the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyridine Ring Formation: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline.
Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases, such as PI3Kδ, by binding to the active site and preventing substrate phosphorylation . This inhibition can modulate various signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures that exhibit a range of biological activities, including antimalarial and anticancer properties.
Pyridine Derivatives: Compounds with pyridine rings that are widely used in pharmaceuticals and agrochemicals.
Uniqueness
1-{[7-Fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit PI3Kδ makes it a valuable compound for research in inflammation and autoimmune diseases.
Properties
IUPAC Name |
1-(7-fluoro-2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-14-4-5-15-16(21(28)26-9-6-13(7-10-26)20(23)27)12-19(25-18(15)11-14)17-3-1-2-8-24-17/h1-5,8,11-13H,6-7,9-10H2,(H2,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWUFMXQICGSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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